molecular formula C12H12BrNO2S B8666101 5-(2-Bromobutanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 94662-20-1

5-(2-Bromobutanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one

Cat. No. B8666101
Key on ui cas rn: 94662-20-1
M. Wt: 314.20 g/mol
InChI Key: CDMLPKOOANRTBD-UHFFFAOYSA-N
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Patent
US04621084

Procedure details

A mixture of aluminum chloride (120 g) and 2-bromobutyryl bromide (48 g) in carbon disulfide (120 ml) was stirred for 30 minutes at ambient temperature. To the resultant mixture was added 3-methyl-2-benzothiazolinone (23 g) and the mixture was stirred for an hour at ambient temperature. The solvent was removed by evaporation at 60°-70° C. and stirred for an hour under the same condition. The reaction mixture was poured into ice-water (360 g) and extracted with chloroform (100 ml×2). The extract was washed with water and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was subjected to column chromatography on silica gel (300 g) by eluting with benzene. The fractions containing the desired compound were combined and the solvent was removed by distillation to give 5-(2-bromobutyryl)-3-methyl-2-benzothiazolinone (27.18 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH2:10][CH3:11])[C:7](Br)=[O:8].[CH3:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]1=[O:22]>C(=S)=S>[Br:5][CH:6]([CH2:10][CH3:11])[C:7]([C:19]1[CH:20]=[CH:21][C:16]2[S:15][C:14](=[O:22])[N:13]([CH3:12])[C:17]=2[CH:18]=1)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
48 g
Type
reactant
Smiles
BrC(C(=O)Br)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23 g
Type
reactant
Smiles
CN1C(SC2=C1C=CC=C2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an hour at ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation at 60°-70° C.
STIRRING
Type
STIRRING
Details
stirred for an hour under the same condition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-water (360 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 ml×2)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
by eluting with benzene
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C=1C=CC2=C(N(C(S2)=O)C)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 27.18 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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